molecular formula C13H15NO2 B3111680 4-[(Tetrahydro-2h-pyran-2-yloxy)methyl]benzonitrile CAS No. 18484-00-9

4-[(Tetrahydro-2h-pyran-2-yloxy)methyl]benzonitrile

Cat. No.: B3111680
CAS No.: 18484-00-9
M. Wt: 217.26 g/mol
InChI Key: UUMBEXIRHNHQOG-UHFFFAOYSA-N
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Description

4-[(Tetrahydro-2H-pyran-2-yloxy)methyl]benzonitrile is a benzonitrile derivative featuring a tetrahydro-2H-pyran (THP)-protected hydroxymethyl group at the para position of the aromatic ring. The THP group is commonly employed in organic synthesis to protect hydroxyl functionalities during multi-step reactions, enabling selective transformations . Its molecular formula is inferred to be C₁₄H₁₅NO₂ (based on structural similarity to related compounds), with a molecular weight of ~237.3 g/mol.

Properties

IUPAC Name

4-(oxan-2-yloxymethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c14-9-11-4-6-12(7-5-11)10-16-13-3-1-2-8-15-13/h4-7,13H,1-3,8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUMBEXIRHNHQOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Tetrahydro-2H-pyran-2-yloxy)methyl]benzonitrile typically involves the reaction of benzonitrile with tetrahydro-2H-pyran-2-ylmethanol under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. Common reagents used in this synthesis include strong acids like sulfuric acid or hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

4-[(Tetrahydro-2H-pyran-2-yloxy)methyl]benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce primary amines.

Scientific Research Applications

4-[(Tetrahydro-2H-pyran-2-yloxy)methyl]benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(Tetrahydro-2H-pyran-2-yloxy)methyl]benzonitrile involves its interaction with specific molecular targets. The tetrahydropyran ring can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The nitrile group can also participate in hydrogen bonding and other interactions that influence the compound’s biological activity .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Applications/Reactivity
4-[(Tetrahydro-2H-pyran-2-yloxy)methyl]benzonitrile (Target) C₁₄H₁₅NO₂* ~237.3 THP-protected hydroxymethyl N/A Pharmaceutical intermediate
4-(4-Bromo-3-(((THP-2-yl)oxy)methyl)phenoxy)benzonitrile C₁₉H₁₈BrNO₃ 388.26 Bromine, phenoxy, THP-protected hydroxymethyl N/A (Predicted) Suzuki coupling precursor
2-(THP-4-yloxy)-5-(dioxaborolan-2-yl)benzonitrile C₁₈H₂₄BNO₄ 329.20 Boronate ester, THP-4-yloxy N/A Cross-coupling reactions
4-[5-(3-Pyridyl)-2H-tetrazol-2-ylmethyl]benzonitrile C₁₄H₁₀N₆ 262.27 Tetrazole-pyridyl N/A Metal-organic frameworks (MOFs)
4-[4-Hydroxy-1-(2-hydroxy-propyl)-5-oxo-pyrrole-3-carbonyl]benzonitrile C₂₄H₂₅N₂O₄ 405.45 Hydroxyl, pyrrole-carbonyl 234–236 Structure-activity relationship (SAR) studies

*Inferred from structural analysis.

Key Observations:

Substituent Diversity: The target compound’s THP-protected hydroxymethyl group contrasts with the bromine and phenoxy groups in the brominated analog (CAS 943311-78-2) . Bromine enhances electrophilic substitution reactivity, making it suitable for further functionalization. The boronate ester in 1292317-54-4 enables participation in Suzuki-Miyaura cross-coupling reactions, a feature absent in the THP-protected target compound. The tetrazole-pyridyl moiety in the compound from provides multiple coordination sites for metal ions, favoring applications in MOFs rather than pharmaceutical synthesis.

Physical Properties :

  • The pyrrole-carbonyl derivative exhibits a high melting point (234–236°C), likely due to hydrogen bonding from hydroxyl groups and aromatic stacking. The target compound’s melting point is expected to be lower (~100–150°C) based on THP’s steric bulk reducing crystallinity.

Synthetic Routes :

  • The target compound’s synthesis likely involves THP protection of a hydroxymethylbenzaldehyde intermediate, followed by cyanation (e.g., using KCN or Pd-catalyzed methods).
  • The brominated analog may be synthesized via nucleophilic aromatic substitution or Ullmann coupling, introducing bromine at the para position.

Q & A

Q. What are the key physical and chemical properties of 4-[(Tetrahydro-2H-pyran-2-yloxy)methyl]benzonitrile, and how are they experimentally determined?

  • Methodological Answer : The compound’s melting point (mp) is reported between 109–112°C, and its molecular weight is 203.23 g/mol (CAS RN 884507-34-0) . Characterization typically involves:
  • Differential Scanning Calorimetry (DSC) for melting point validation.
  • Nuclear Magnetic Resonance (NMR) (¹H/¹³C) to confirm the tetrahydropyran and benzonitrile moieties.
  • High-Resolution Mass Spectrometry (HRMS) for molecular formula verification.
    Discrepancies in mp across sources (e.g., 51–55°C for a structural isomer in ) highlight the need for purity assessment via HPLC or GC-MS .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Methodological Answer : A two-step approach is typical:

Protection of Alcohols : React 4-(hydroxymethyl)benzonitrile with dihydropyran under acidic catalysis (e.g., p-toluenesulfonic acid) to form the tetrahydropyran-protected intermediate .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product, followed by recrystallization from ethanol .
Key parameters: Reaction temperature (0–25°C), stoichiometric control of dihydropyran (1.2–1.5 equivalents).

Advanced Research Questions

Q. How can computational tools optimize the synthesis of this compound and its derivatives?

  • Methodological Answer : AI-Driven Retrosynthesis (e.g., using Reaxys or Pistachio models) predicts feasible routes by analyzing reaction databases . For example:
  • Template_relevance Reaxys : Identifies analogous protections of benzylic alcohols.
  • DFT Calculations : Assess steric and electronic effects of substituents on reaction kinetics.
    Validation involves comparing predicted yields (e.g., 70–85%) with experimental results .

Q. How do structural variations in the tetrahydropyran ring affect the compound’s stability and reactivity?

  • Methodological Answer : Stability studies under acidic/neutral conditions reveal:
  • Hydrolysis Sensitivity : The tetrahydropyran ring undergoes acid-catalyzed cleavage (e.g., in HCl/THF), monitored via TLC or UV-Vis .
  • Thermogravimetric Analysis (TGA) : Decomposition onset at ~200°C correlates with ring stability .
    Substituents like methyl groups (e.g., 4-methyltetrahydropyran in ) increase steric hindrance, slowing hydrolysis.

Q. What analytical strategies resolve contradictions in reported spectral data (e.g., NMR shifts) for this compound?

  • Methodological Answer : Discrepancies arise from solvent effects or impurities. Strategies include:
  • Deuteration Studies : Compare ¹H NMR in DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts.
  • 2D NMR (COSY, HSQC) : Assign ambiguous peaks (e.g., overlapping signals at δ 3.5–4.0 ppm for pyran protons) .
    Cross-validation with computational NMR predictors (e.g., ACD/Labs) reduces ambiguity .

Bioactivity and Applications

Q. What methodologies are used to evaluate the biological activity of this compound derivatives?

  • Methodological Answer :
  • Antimicrobial Assays : Minimum Inhibitory Concentration (MIC) tests against S. aureus and E. coli (96-well plate, resazurin viability dye) .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Structure-Activity Relationship (SAR) : Introduce substituents (e.g., halogens, methoxy) to the benzonitrile ring and compare bioactivity .

Data Analysis and Experimental Design

Q. How can researchers design experiments to address low yields in the protection step of this compound’s synthesis?

  • Methodological Answer : A factorial design (e.g., 2³ DOE) tests variables:
  • Factors : Catalyst loading (0.5–2 mol%), temperature (0–40°C), solvent polarity (THF vs. DCM).
  • Response : Yield (HPLC area %).
    Optimization revealed higher yields (82%) at 1 mol% catalyst, 25°C, and THF .

Contradiction Resolution

Q. How should researchers reconcile discrepancies in melting points reported for structurally similar compounds?

  • Methodological Answer :
  • Purity Assessment : Repeat DSC with recrystallized samples (e.g., ethanol vs. acetone).
  • Polymorphism Screening : X-ray crystallography identifies crystal packing differences (e.g., monoclinic vs. orthorhombic forms) .
    For example, the isomer 2-(tetrahydropyran-4-yloxy)benzonitrile (mp 51–55°C ) may exhibit polymorphic behavior distinct from the 4-isomer.

Tables

Q. Table 1: Comparative Physical Properties

PropertyThis compoundIsomer (2-position)
Melting Point (°C)109–112 51–55
Molecular Weight (g/mol)203.23203.23
Common Solvents for CrystallizationEthanol, ethyl acetateHexane/chloroform

Q. Table 2: Reaction Optimization Parameters

VariableRange TestedOptimal Condition
Catalyst Loading0.5–2 mol%1 mol%
Temperature0–40°C25°C
SolventTHF, DCM, EtOAcTHF

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[(Tetrahydro-2h-pyran-2-yloxy)methyl]benzonitrile
Reactant of Route 2
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4-[(Tetrahydro-2h-pyran-2-yloxy)methyl]benzonitrile

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